molecular formula C17H18N2O4 B2445005 1-(3-(furan-2-yl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 919747-62-9

1-(3-(furan-2-yl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No. B2445005
M. Wt: 314.341
InChI Key: MKFIEYBOWDVTHC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antioxidant Potential

  • Research by (Prabakaran et al., 2021) focused on synthesizing derivatives similar to the compound . These derivatives exhibited potent antioxidant activity, as evidenced by in vitro studies and molecular docking results.

Molecular Assembly and Crystal Structure

  • A study conducted by (Zheng et al., 2013) revealed the formation of organized molecular assemblies of protonated pyrazole-based ionic salts, which included compounds structurally related to the one of interest.

Synthesis and Cytotoxicity Studies

  • (Meilert et al., 2004) explored the synthesis of compounds including derivatives of the compound . The study also evaluated their cytotoxicity against various cancer cell lines.

Novel Synthetic Routes and Derivatives

  • (Reddy et al., 2012) demonstrated a novel synthetic route for hexahydro-1H-furo[3,4-c]pyran derivatives, which are structurally related to the compound being discussed.

Antimicrobial and Anti-inflammatory Activities

  • A study by (Ravula et al., 2016) synthesized novel pyrazoline derivatives, similar to the compound , and evaluated their anti-inflammatory and antibacterial activities.

Chitosan Schiff Bases and Antimicrobial Activity

  • (Hamed et al., 2020) synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases. These new compounds exhibited varied antimicrobial activities.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[5-(furan-2-yl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-16(20)19-13(10-12(18-19)14-8-5-9-23-14)11-6-4-7-15(22-2)17(11)21/h4-9,13,21H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFIEYBOWDVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(furan-2-yl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

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